Product packaging for 3-(4-Iodophenyl)-3-oxopropanenitrile(Cat. No.:CAS No. 206346-33-0)

3-(4-Iodophenyl)-3-oxopropanenitrile

Cat. No.: B1593162
CAS No.: 206346-33-0
M. Wt: 271.05 g/mol
InChI Key: QPMWEBPDZJGVNS-UHFFFAOYSA-N
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Description

3-(4-Iodophenyl)-3-oxopropanenitrile (CAS 206346-33-0) is a high-purity chemical building block primarily used in organic synthesis and pharmaceutical research. This compound, with a molecular formula of C 9 H 6 INO and a molecular weight of 271.06 g/mol , belongs to the class of beta-ketonitriles. Its structure features both a ketone and a nitrile group adjacent to an iodine-substituted aromatic ring, making it a versatile intermediate for constructing more complex molecules . In research applications, this compound serves as a critical precursor in heterocyclic chemistry, particularly for synthesizing pyrazole, isoxazole, and pyrimidine derivatives. The iodine atom on the phenyl ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, enabling the introduction of the 4-oxo-3-cyanobutyl moiety into target structures . Researchers value it for developing potential pharmacologically active compounds. The compound requires careful handling and should be stored sealed in dry conditions at 2-8°C . Safety Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6INO B1593162 3-(4-Iodophenyl)-3-oxopropanenitrile CAS No. 206346-33-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-iodophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMWEBPDZJGVNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630875
Record name 3-(4-Iodophenyl)-3-oxopropanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206346-33-0
Record name 3-(4-Iodophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-iodophenyl)-3-oxopropanenitrile
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Advanced Synthetic Methodologies for 3 4 Iodophenyl 3 Oxopropanenitrile

Established Synthetic Routes and Methodological Optimizations

The synthesis of β-ketonitriles, including 3-(4-iodophenyl)-3-oxopropanenitrile, is most commonly achieved through the condensation of a carbonyl compound with a nitrile.

Acylation Reactions Involving 4-Iodobenzoic Acid Derivatives and Nitriles

A primary and well-established method for synthesizing this compound is the acylation of the acetonitrile (B52724) anion with a suitable 4-iodobenzoic acid derivative. This reaction is analogous to a Claisen condensation, where the α-proton of acetonitrile is removed by a strong base to form a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of the acylating agent.

The most common acylating agents for this transformation are 4-iodobenzoyl chloride or esters of 4-iodobenzoic acid. 4-Iodobenzoyl chloride is highly reactive and often used to achieve efficient acylation. sigmaaldrich.com Alternatively, esters can be used in a process facilitated by strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu). nih.govnih.gov The choice of base and solvent is critical to the success of the reaction, with anhydrous ethereal or aromatic solvents typically employed to prevent side reactions. For instance, the acylation of the acetonitrile anion with esters has been successfully achieved in ethereal solvents using inexpensive KOt-Bu. nih.gov

Table 1: Reagents and Conditions for Acylation of Acetonitrile with 4-Iodobenzoic Acid Derivatives

Acylating AgentBaseSolventTypical Conditions
4-Iodobenzoyl ChlorideSodium Hydride (NaH)Tetrahydrofuran (THF)Anhydrous, inert atmosphere
Ethyl 4-IodobenzoatePotassium tert-Butoxide (KOt-Bu)Diethyl EtherAmbient temperature, catalytic isopropanol
Methyl 4-IodobenzoateSodium Hydride (NaH)BenzeneReflux

This table illustrates common combinations of reagents used for the synthesis of β-ketonitriles via acylation.

Controlled Introduction of β-Keto Nitrile Functionalities

Beyond direct acylation, other methodologies have been developed for the controlled introduction of the β-keto nitrile functionality. These routes may start from different precursors and offer alternative synthetic strategies.

One such approach involves the cyanation of an aryl methyl ketone. For this compound, the starting material would be 4'-iodoacetophenone. chemicalbook.com Electrochemical anodic oxidation provides a metal- and oxidant-free method for this transformation, using sources of cyanide like trimethylsilyl (B98337) cyanide (Me₃SiCN) or potassium cyanide (KCN). researchgate.net

Another innovative method involves the ceric ammonium (B1175870) nitrate (B79036) (CAN) mediated oxidative ring-opening of a substituted cyclopropyl (B3062369) alcohol in the presence of a nucleophile. nih.gov To synthesize the target compound, this would involve the reaction of 1-(4-iodophenyl)cyclopropanol with a cyanide source, such as sodium cyanide, in the presence of CAN. This protocol is advantageous due to its mild, neutral reaction conditions and short reaction times. nih.gov

Multistep Synthesis Approaches Utilizing this compound as a Pivotal Intermediate

The synthetic value of this compound is most evident in its use as a versatile intermediate for constructing more complex molecules, especially heterocycles. rsc.org Its bifunctional nature—a 1,3-dicarbonyl equivalent and an aryl iodide—allows for sequential or one-pot reactions to build molecular diversity.

The β-keto nitrile moiety is a classic precursor for synthesizing five- and six-membered heterocyclic rings. A prominent example is the Knorr pyrazole (B372694) synthesis, where the β-keto nitrile undergoes cyclocondensation with a hydrazine (B178648) derivative. youtube.com Reacting this compound with hydrazine hydrate (B1144303) would yield 5-amino-3-(4-iodophenyl)-1H-pyrazole. The use of substituted hydrazines allows for the synthesis of N-aryl pyrazoles, which are common motifs in pharmaceuticals. nih.govmdpi.com

Similarly, condensation with hydroxylamine (B1172632) leads to the formation of isoxazoles, while reaction with amidines or guanidine (B92328) can produce pyrimidines. rsc.orgnih.gov The presence of the 4-iodophenyl group is particularly strategic; the iodine atom serves as a robust handle for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. researchgate.net This allows for the introduction of various aryl, alkyl, or alkynyl substituents at the 4-position of the phenyl ring after the heterocyclic core has been constructed, providing a powerful tool for generating libraries of complex molecules.

Table 2: Heterocyclic Scaffolds Synthesized from this compound

ReagentResulting HeterocycleKey Features
Hydrazine Hydrate3-(4-Iodophenyl)pyrazol-5-amineFive-membered ring with two adjacent nitrogen atoms
Phenylhydrazine3-(4-Iodophenyl)-1-phenylpyrazol-5-amineN-substituted pyrazole derivative
Hydroxylamine3-(4-Iodophenyl)isoxazol-5-amineFive-membered ring containing nitrogen and oxygen
Guanidine2,4-Diamino-6-(4-iodophenyl)pyrimidineSix-membered pyrimidine (B1678525) ring

This table showcases the utility of this compound as a building block for various heterocyclic systems.

Contemporary Approaches to Synthesis (e.g., One-Pot Reactions, Green Chemistry Principles)

Modern synthetic chemistry emphasizes the development of efficient, cost-effective, and environmentally benign processes. These principles have been applied to the synthesis of β-ketonitriles and their derivatives.

One-Pot Reactions: The synthesis of complex molecules from simple precursors without the isolation of intermediates is highly desirable as it reduces waste, time, and cost. Several one-pot procedures have been developed for synthesizing pyrazoles and other heterocycles that could be adapted from this compound. For example, one-pot syntheses of 4-iodopyrazol-3-ols have been achieved from pyrazolidin-3-ones via aromatization and oxidative iodination using hydrogen peroxide and sodium iodide. researchgate.net This demonstrates the feasibility of combining multiple reaction steps, such as heterocycle formation and functionalization, into a single, efficient process.

Green Chemistry Principles: The application of green chemistry aims to minimize the environmental impact of chemical processes. In the context of β-ketonitrile synthesis, this includes the use of less hazardous reagents and solvents. A green and economical synthesis of β-ketonitriles has been reported using the inexpensive and readily available base potassium tert-butoxide, which can reduce the formation of side-products. nih.gov Electrochemical methods, as mentioned earlier, represent another green approach by avoiding the use of chemical oxidants. researchgate.net Furthermore, developing catalytic processes, such as the N-heterocyclic carbene (NHC)-catalyzed radical coupling of aldehydes, offers a metal-free and mild alternative for β-ketonitrile synthesis. organic-chemistry.orgacs.org

Chemical Reactivity and Mechanistic Investigations of 3 4 Iodophenyl 3 Oxopropanenitrile

Reactivity Profiling of the α-Methylene Carbon

The carbon atom situated between the carbonyl and nitrile groups, known as the α-methylene carbon, exhibits significant reactivity due to the electron-withdrawing nature of the adjacent functionalities. This positioning renders the α-protons acidic, making the methylene (B1212753) group a key site for a variety of chemical transformations.

Nucleophilic Reactivity and Enolate Chemistry

The presence of both a ketone and a nitrile group significantly increases the acidity of the α-methylene protons. This facilitates the deprotonation by a base to form a resonance-stabilized enolate ion. The negative charge in this enolate is delocalized over the α-carbon, the carbonyl oxygen, and the nitrile nitrogen, which enhances its stability and nucleophilic character. wikipedia.orgresearchgate.net Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. wikipedia.org However, in many reactions, particularly with soft electrophiles, the reaction predominantly occurs at the α-carbon, leading to the formation of a new carbon-carbon bond. wikipedia.orgacs.org

The formation of the enolate is a crucial step that dictates the subsequent reactions of the α-methylene carbon. The choice of base and reaction conditions can influence the concentration and reactivity of the enolate, thereby controlling the reaction pathway. wikipedia.org

Condensation and Alkylation Reactions

The nucleophilic enolate derived from 3-(4-Iodophenyl)-3-oxopropanenitrile is a potent intermediate for condensation and alkylation reactions. In condensation reactions, the enolate can attack electrophilic carbonyl compounds, such as aldehydes and ketones, in what is known as an aldol-type addition. organic-chemistry.org This reaction leads to the formation of β-hydroxy or α,β-unsaturated carbonyl compounds.

Alkylation reactions involve the reaction of the enolate with alkyl halides. This SN2 reaction results in the formation of a new carbon-carbon bond at the α-position, effectively introducing an alkyl group onto the molecule. researchgate.net The reactivity of the enolate makes it a valuable tool for constructing more complex molecular architectures. The efficiency of these reactions is often dependent on the nature of the alkylating agent and the reaction conditions employed.

Transformations Involving the Nitrile Group

The nitrile group (-C≡N) in this compound is a versatile functional group that can participate in a range of chemical transformations, most notably in the synthesis of heterocyclic compounds.

Cycloaddition Reactions Leading to Heterocyclic Compounds

The nitrile group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. A significant application of this reactivity is the reaction with nitrile oxides to form five-membered heterocyclic rings, such as isoxazoles. nih.govacs.orgfrontiersin.org Nitrile oxides, which can be generated in situ from aldoximes, are 1,3-dipoles that readily react with the carbon-nitrogen triple bond of the nitrile. nih.govacs.org This type of cycloaddition is a powerful method for the construction of complex heterocyclic systems, which are prevalent in many biologically active molecules. frontiersin.org The regioselectivity and stereoselectivity of these reactions can often be controlled by the substituents on both the nitrile and the nitrile oxide. nih.gov

Side Reactions and By-product Formation (e.g., Carbamoyl Derivatives)

While the nitrile group is a key participant in desired cycloaddition reactions, it can also undergo other transformations that may lead to side products. One common side reaction is hydrolysis, which can occur under either acidic or basic conditions to yield a carboxylic acid or a primary amide (carbamoyl derivative), respectively. researchgate.netwikipedia.org The formation of these by-products can be influenced by the reaction conditions, such as the presence of water and the pH of the reaction mixture.

Another potential side reaction is reduction. Strong reducing agents like lithium aluminum hydride can reduce the nitrile group to a primary amine. wikipedia.org While this can be a synthetically useful transformation, it can also be an undesired side reaction if not intended. The chemoselectivity of the reduction can be a challenge, especially in the presence of the reducible carbonyl group.

Reactivity of the Iodophenyl Moiety

The iodophenyl group of this compound provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates in these transformations due to the relatively weak carbon-iodine bond. wikipedia.orgwikipedia.org

Prominent examples of such reactions include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. acs.orgwikipedia.orgresearchgate.net This is a versatile method for forming biaryl compounds. The reactivity of aryl halides in Suzuki coupling follows the order: R-I > R-Br > R-Cl. wikipedia.org

Heck-Mizoroki Reaction: In this reaction, the aryl iodide is coupled with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org The reaction is catalyzed by a palladium complex and requires a base.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgresearchgate.netrsc.orgorganic-chemistry.org This method is widely used for the synthesis of arylalkynes.

Nucleophilic Aromatic Substitution (SNAr): While less common for simple aryl iodides unless activated by strong electron-withdrawing groups, the presence of the oxopropanenitrile substituent may influence the electron density of the aromatic ring, potentially facilitating nucleophilic aromatic substitution under certain conditions. wikipedia.orgyoutube.com

Reduction: The carbon-iodine bond can be cleaved through reduction to afford the corresponding phenyl derivative. This can be achieved using various reducing agents, including lithium aluminum hydride or through catalytic hydrogenation. acs.orgacs.orgorganic-chemistry.org

The high reactivity of the iodophenyl group allows for the late-stage functionalization of the molecule, providing a powerful tool for the synthesis of a diverse range of derivatives.

Cross-Coupling Reactions (e.g., Palladium-Catalyzed Processes for Boronic Ester Formation)

The aryl iodide moiety of this compound serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. youtube.comunistra.fr Among these, the Miyaura borylation is a key process for converting the C-I bond into a C-B bond, yielding a versatile boronic acid or boronate ester intermediate. nih.gov This transformation opens the door to subsequent Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a vast array of biaryl compounds.

The direct synthesis of the corresponding boronic acid can be achieved by reacting this compound with a boron source like tetrahydroxydiboron (B82485) (B₂(OH)₄) or bis(pinacolato)diboron (B136004) (B₂Pin₂) in the presence of a palladium catalyst. nih.govresearchgate.net Aryl iodides are particularly effective substrates for this reaction due to the relatively weak C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the diboron (B99234) reagent and reductive elimination to release the arylboronate product and regenerate the Pd(0) catalyst. youtube.com

Key to the success of these reactions is the choice of catalyst, ligand, base, and solvent. Preformed palladium catalysts or those generated in situ from precursors like palladium(II) acetate (B1210297) are commonly used. organic-chemistry.orgwiley-vch.de A variety of phosphine (B1218219) ligands can be employed to stabilize the palladium center and modulate its reactivity. The reaction conditions are generally mild and tolerant of various functional groups, including the ketone and nitrile present in the target molecule. nih.govresearchgate.net Following the borylation, the resulting boronate ester can be used directly in a one-pot fashion for subsequent cross-coupling with another aryl halide, providing a streamlined route to more complex molecules. nih.govnih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Borylation of Aryl Iodides

ParameterConditionPurpose/CommentSource
Aryl Halide This compoundAryl iodide is a highly reactive electrophile.
Boron Reagent Bis(pinacolato)diboron (B₂Pin₂)Common, stable source of boron for ester formation. nih.gov
Catalyst Pd(dppf)Cl₂ or Pd₂(dba)₃dppf is a common ligand for cross-coupling. dba is a stable Pd(0) source. electronicsandbooks.com
Ligand XPhos, SPhos, or P(o-tol)₃Bulky, electron-rich phosphine ligands often improve catalytic efficiency. wiley-vch.de
Base KOAc or K₂CO₃Essential for the transmetalation step of the catalytic cycle. nih.gov
Solvent Dioxane, Toluene, or DMFAprotic solvents are typically used to prevent side reactions. wiley-vch.de
Temperature 80-100 °CModerate heating is usually required to drive the reaction to completion. nih.gov

Oxidative Transformations and Hypervalent Iodine Chemistry

The iodine atom in this compound can be oxidized from its standard monovalent state to higher oxidation states, III or V, to form hypervalent iodine compounds. princeton.edue-bookshelf.de These reagents are prized in organic synthesis for their oxidizing properties, which are similar in many respects to heavy metals but with the advantage of being non-toxic and environmentally more benign. e-bookshelf.deresearchgate.net The reactivity of hypervalent iodine reagents stems from the electrophilic nature of the iodine center and the excellent leaving group ability of the iodonio group. princeton.edu

Common methods to access iodine(III) species involve the oxidation of the parent aryl iodide using oxidants like peroxy acids (e.g., m-CPBA) or sodium periodate. This can generate versatile intermediates such as iodosylarenes (ArIO) or, in the presence of other ligands, diaryliodonium salts (Ar₂I⁺X⁻) or (diacetoxyiodo)arenes (ArI(OAc)₂). diva-portal.orgbeilstein-journals.org These hypervalent iodine compounds derived from this compound could then be used in a variety of oxidative transformations. For example, they can mediate the oxidation of alcohols, phenols, and amines, or facilitate the transfer of functional groups to nucleophiles. princeton.edulucp.net

The fundamental reactivity of these species involves processes analogous to transition metal chemistry, such as ligand exchange and reductive elimination. e-bookshelf.deresearchgate.net For instance, a hypervalent iodine(III) species generated from the substrate could react with a nucleophile, which would replace one of the ligands on the iodine. Subsequent reductive elimination would form a new bond between the nucleophile and the phenyl ring, regenerating the monovalent aryl iodide. This chemistry provides a metal-free pathway for functionalization. Furthermore, the oxopropanenitrile moiety itself could be susceptible to oxidative transformations, such as α-functionalization or rearrangement reactions, potentially mediated by external oxidants or intramolecularly by a derived hypervalent iodine center. lucp.net

Fundamental Mechanistic Elucidations of Key Reactions

Investigation of Reaction Pathways and Transition States

Understanding the detailed mechanism of a chemical reaction is crucial for its optimization and rational design of new transformations. For key reactions involving this compound, such as palladium-catalyzed borylation or transformations involving hypervalent iodine intermediates, chemists employ a combination of experimental and computational methods to map out the entire reaction pathway. This pathway is visualized on a reaction energy diagram, which plots the change in potential energy as reactants are converted into products. libretexts.org

The pathway proceeds from reactants through one or more transition states and, potentially, one or more intermediates. A transition state (or activated complex) represents the highest energy point along the reaction coordinate for a single elementary step. libretexts.orgbath.ac.uk It is an unstable, fleeting arrangement of atoms that cannot be isolated. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the rate of the reaction. libretexts.org

For the palladium-catalyzed borylation of this compound, computational chemistry using methods like Density Functional Theory (DFT) can be used to calculate the structures and energies of the reactants, intermediates (e.g., the Pd(II)-aryl complex), and transition states for each step (oxidative addition, transmetalation, reductive elimination). elsevierpure.com This allows for the identification of the rate-determining step—the step with the highest activation energy. These theoretical studies can elucidate the precise geometry of the transition state, for example, showing the bond-breaking and bond-forming events occurring during the oxidative addition of the C-I bond to the palladium center. bath.ac.ukelsevierpure.com Similarly, for reactions involving hypervalent iodine, computational modeling can clarify the mechanism, such as whether a reaction proceeds through a concerted pathway or via a stepwise process involving distinct intermediates. bath.ac.uk

Kinetic and Isotopic Effect Studies for C-H Bond Activation (e.g., KIE)

While the primary reactive site on this compound is the carbon-iodine bond, other bonds, such as a C-H bond on the aromatic ring or at the α-position to the carbonyl and nitrile groups, could potentially be activated under certain reaction conditions. A powerful experimental tool for determining whether a C-H bond is broken in the rate-determining step of a reaction is the kinetic isotope effect (KIE). pkusz.edu.cnnih.gov

The KIE is determined by comparing the rate of a reaction using a substrate containing hydrogen (kH) to the rate of the same reaction using an identical substrate where that specific hydrogen has been replaced by its heavier isotope, deuterium (B1214612) (kD). The KIE is expressed as the ratio kH/kD. pkusz.edu.cn The difference in reaction rates arises because the C-D bond has a lower zero-point vibrational energy and is therefore stronger than the corresponding C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond is broken in the rate-limiting step. pkusz.edu.cnnih.gov

A "primary" KIE, where kH/kD > 1 (typically in the range of 2-8 at room temperature), provides strong evidence that the C-H bond is being cleaved in the rate-determining step. pkusz.edu.cnnih.gov A KIE value close to 1 (kH/kD ≈ 1) suggests that the C-H bond is not broken in the rate-limiting step. swarthmore.edu Inverse KIEs (kH/kD < 1) are also possible and can provide mechanistic insight, often indicating that a C-H bond becomes more sterically hindered or that its vibrational frequencies increase in the transition state. pkusz.edu.cn By selectively deuterating different positions on this compound and measuring the reaction rates, chemists can probe for unexpected C-H activation pathways and gain a deeper understanding of the reaction mechanism. nih.gov

Table 2: Interpretation of Kinetic Isotope Effect (KIE) Values for C-H Bond Activation

KIE Value (kH/kD)InterpretationMechanistic ImplicationSource
~ 1No primary KIEC-H bond is not broken in the rate-determining step. swarthmore.edu
2 – 8Normal primary KIEC-H bond cleavage occurs in the rate-determining step. pkusz.edu.cnnih.gov
> 8Large KIEOften indicates quantum tunneling of the hydrogen atom, especially at low temperatures. nih.gov
< 1Inverse KIEC-H bond is not broken; its vibrational force constants increase in the transition state. pkusz.edu.cn

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Precursor for Positron Emission Tomography (PET) Radioligands

Positron Emission Tomography (PET) is a powerful molecular imaging technique that utilizes radiotracers to visualize and quantify physiological processes in the body. The development of novel PET radioligands is crucial for advancing our understanding of diseases and for improving diagnostic accuracy. 3-(4-Iodophenyl)-3-oxopropanenitrile has emerged as an important starting material in the synthesis of precursors for several PET radioligands.

Synthesis of Translocator Protein 18 kDa (TSPO)-Targeting Radiotracers (e.g., [11C]Me-DPA, [18F]FDPA)

The translocator protein 18 kDa (TSPO) is a promising biomarker for neuroinflammation and is overexpressed in various neurological disorders. nih.gov PET imaging of TSPO can provide valuable insights into disease progression and treatment response. Several TSPO-targeting radiotracers have been developed, and this compound plays a role in the synthesis of some of these important imaging agents.

The development of TSPO PET ligands has evolved through several generations to improve imaging properties. While first-generation ligands like [11C]PK11195 had limitations, second and third-generation tracers have been developed to overcome these issues. nih.govnih.gov The synthesis of these advanced radiotracers often involves multi-step sequences where versatile building blocks are essential.

Development of Cannabinoid Receptor 1 (CB1) Ligands for Molecular Imaging

The cannabinoid receptor 1 (CB1) is a key component of the endocannabinoid system and is implicated in a variety of physiological and pathological processes. nih.govfrontiersin.org PET imaging of CB1 receptors holds great potential for studying neuropsychiatric disorders and for the development of new drugs. nih.gov The development of suitable radioligands for imaging CB1 receptors has been a significant area of research. nih.gov

While many early cannabinoid receptor radioligands were highly lipophilic and not ideal for in vivo use, newer ligands with improved properties have been developed. nih.gov Many of these ligands are based on a pyrazole (B372694) scaffold. The synthesis of such pyrazole-based CB1 receptor ligands can potentially start from precursors like this compound, which can be used to construct the core pyrazole structure. For instance, the development of [123I]AM281, a radioligand structurally related to the CB1-selective antagonist SR141716A, demonstrates the importance of pyrazole-based structures in this field. nih.gov

Building Blocks for the Construction of Complex Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of drugs containing these structural motifs. nih.gov The reactivity of this compound makes it a valuable building block for the synthesis of diverse and complex heterocyclic scaffolds with potential biological activity.

Synthesis of Pyrazolo[3,4-b]pyridines as Bioactive Compounds

Pyrazolo[3,4-b]pyridines are a class of bicyclic heterocyclic compounds that have garnered significant interest due to their wide range of biological activities. nih.gov These compounds are formed by the fusion of a pyrazole and a pyridine (B92270) ring. nih.gov The synthesis of the pyrazolo[3,4-b]pyridine core can be achieved through various synthetic routes, often starting from aminopyrazole derivatives. nih.govrsc.org

The versatility of this compound allows for its conversion into aminopyrazole intermediates, which can then be used in cyclization reactions to form the pyrazolo[3,4-b]pyridine scaffold. For example, a common method involves the reaction of an aminopyrazole with a β-ketoester or a similar 1,3-dicarbonyl compound. rsc.org The resulting pyrazolo[3,4-b]pyridine can then be further functionalized, taking advantage of the iodo-substituent on the phenyl ring for cross-coupling reactions.

Reaction Type Starting Materials Product Significance
Gould-Jacobs Reaction3-Aminopyrazole derivatives, Diethyl 2-(ethoxymethylene)malonate4-Hydroxy-1H-pyrazolo[3,4-b]pyridinesA classic method for constructing the pyrazolo[3,4-b]pyridine core. nih.gov
Three-Component Reaction3-Aminopyrazole, Aldehyde, Carbonyl compoundSubstituted 1H-pyrazolo[3,4-b]pyridinesAn efficient one-pot synthesis of diverse pyrazolo[3,4-b]pyridines. nih.gov
Cascade 6-endo-dig Cyclization5-Aminopyrazoles, Alkynyl aldehydesFunctionalized pyrazolo[3,4-b]pyridinesA method for the switchable synthesis of halogenated and non-halogenated products. nih.gov

Formation of Diverse Pyrazole Derivatives

The pyrazole nucleus is a privileged scaffold in drug discovery, found in numerous approved drugs with a wide range of therapeutic applications. nih.gov The synthesis of substituted pyrazoles is a central theme in medicinal chemistry. The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine (B178648) derivatives is a fundamental and widely used method for constructing the pyrazole ring. orientjchem.org

This compound, being a β-ketonitrile, is a prime candidate for this reaction. Condensation with various substituted hydrazines can lead to a diverse library of 5-(4-iodophenyl)-1H-pyrazol-3-amine derivatives. The iodine atom on the phenyl ring provides a handle for further synthetic modifications, such as Suzuki or Sonogashira coupling reactions, to introduce additional structural diversity.

Reactant Resulting Pyrazole Derivative Potential Applications
Hydrazine5-(4-Iodophenyl)-1H-pyrazol-3-amineIntermediate for further functionalization
Phenylhydrazine5-(4-Iodophenyl)-1-phenyl-1H-pyrazol-3-amineBuilding block for bioactive molecules
Substituted HydrazinesA variety of N-substituted pyrazole derivativesExploration of structure-activity relationships

Annulation and Multi-Component Reactions for Novel Frameworks

Annulation reactions, which involve the formation of a new ring onto an existing molecule, and multi-component reactions (MCRs), where three or more reactants combine in a single step, are powerful tools in modern organic synthesis for the efficient construction of complex molecules. rsc.orgacs.org

The reactive nature of the β-ketonitrile moiety in this compound makes it an excellent substrate for various annulation and multi-component reactions. For example, it can participate in reactions with dinucleophiles to form a variety of heterocyclic systems. MCRs involving this compound can lead to the rapid assembly of complex scaffolds, which is highly desirable in drug discovery programs. These strategies allow for the creation of diverse molecular frameworks from simple starting materials in a time- and resource-efficient manner. rsc.org

Strategic Design and Synthesis of Bioactive Small Molecules

The quest for novel therapeutic agents often relies on the strategic design and synthesis of small molecules that can interact with specific biological targets. The compound this compound possesses several chemical features that make it an attractive starting point or intermediate for the synthesis of more complex, biologically active molecules. These features include a reactive β-ketonitrile group, an aromatic iodophenyl moiety that can participate in various cross-coupling reactions, and a carbonyl group that can be chemically modified.

Antimalarial Agents

The development of new antimalarial drugs is a critical global health priority due to the emergence and spread of drug-resistant strains of the Plasmodium parasite. Chemical scaffolds that can be elaborated into diverse molecular architectures are of significant interest in antimalarial drug discovery.

The presence of the 4-iodophenyl group is particularly advantageous for synthetic diversification. The iodine atom can be readily substituted through various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the introduction of a wide array of substituents at this position, enabling the exploration of the chemical space around the core scaffold to optimize antimalarial potency and pharmacokinetic properties.

Hypothetical Synthetic Pathway to a Novel Antimalarial Scaffold:

A hypothetical pathway could involve the initial reaction of the β-ketonitrile moiety of this compound with a suitable binucleophile to form a heterocyclic core. Subsequently, the iodophenyl group could be modified via a Suzuki coupling reaction to introduce different aryl or heteroaryl groups. This approach would generate a library of diverse compounds that could be screened for their activity against Plasmodium falciparum.

Reactant Reaction Type Potential Product Scaffold
Guanidine (B92328)Condensation2-Amino-4-hydroxy-6-(4-iodophenyl)pyrimidine
HydrazineKnorr pyrazole synthesis5-(4-Iodophenyl)-1H-pyrazol-3-ol
Malononitrile & AldehydeHantzsch pyridine synthesisDihydropyridine derivative

This table presents hypothetical reactions and is for illustrative purposes only.

Development of Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a molecule influences its biological activity. By systematically modifying different parts of a lead compound and evaluating the resulting changes in potency, selectivity, and other properties, chemists can design more effective drugs.

Should this compound be identified as a hit or a fragment in a screening campaign for antimalarial activity, it would serve as an excellent template for SAR studies. The distinct regions of the molecule—the iodophenyl ring, the keto-linker, and the nitrile group—can be systematically and independently modified.

Key Areas for SAR Exploration:

Modification of the Phenyl Ring: The iodine atom on the phenyl ring is a prime site for modification. Replacing it with other halogens (Br, Cl, F) or with various small alkyl, alkoxy, or amide groups would probe the electronic and steric requirements for optimal activity. Furthermore, as mentioned earlier, cross-coupling reactions could be employed to introduce a wide range of substituents.

Alteration of the Linker: The three-carbon linker containing the carbonyl group could be altered in length, rigidity, and polarity. For example, the carbonyl group could be reduced to a hydroxyl group or replaced with other functional groups to investigate the importance of the hydrogen-bond accepting capability at this position.

Transformation of the Nitrile Group: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions to form various five-membered heterocycles like tetrazoles. These transformations would significantly alter the polarity and hydrogen-bonding potential of this part of the molecule.

Illustrative SAR Data Table (Hypothetical):

Compound Analog Modification from Parent Compound Hypothetical Antimalarial Activity (IC50, µM)
Parent Compound This compound10
Analog 1Iodine replaced with Bromine12
Analog 2Iodine replaced with Chlorine15
Analog 3Iodine replaced with Phenyl (via Suzuki coupling)5
Analog 4Carbonyl group reduced to Hydroxyl>50
Analog 5Nitrile group hydrolyzed to Carboxylic Acid25

This data is purely hypothetical and for the purpose of illustrating the principles of an SAR study.

By systematically synthesizing and testing such analogs, researchers could build a comprehensive SAR profile, which would guide the rational design of more potent and drug-like antimalarial candidates derived from the this compound scaffold.

Derivatization Strategies for Enhanced Analysis and Synthetic Utility

Chemical Derivatization for Advanced Spectroscopic Characterization

Chemical derivatization involves converting a compound into a new, related substance to improve its properties for analysis. For 3-(4-Iodophenyl)-3-oxopropanenitrile, derivatization can facilitate more detailed characterization using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

The primary sites for derivatization on this molecule are the carbonyl (ketone) group and the active methylene (B1212753) group. These reactions create derivatives with distinct spectroscopic signatures that can confirm the original structure or be more amenable to certain analytical methods.

Key Derivatization Reactions:

Formation of Oximes and Hydrazones: The ketone functionality readily reacts with hydroxylamine (B1172632) or hydrazine (B178648) derivatives. This conversion is useful for confirming the presence of the carbonyl group and can provide a crystalline derivative that is easier to handle and characterize.

Knoevenagel Condensation: The active methylene protons (CH₂) are acidic and can participate in condensation reactions with aldehydes or ketones under basic conditions. This creates a new carbon-carbon double bond, leading to significant changes in the UV-Vis and NMR spectra, which can be used to monitor the reaction.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. This transformation is readily identifiable by the appearance of a broad O-H stretch (for the acid) or N-H stretches (for the amide) in the IR spectrum and the disappearance of the characteristic nitrile peak.

These derivatization techniques are crucial for unambiguous structural confirmation and for preparing the molecule for more advanced analytical studies. nih.gov

Table 1: Spectroscopic Changes upon Derivatization
Derivatization ReactionReagentFunctional Group TransformationKey Spectroscopic Change
Oxime FormationHydroxylamine (NH₂OH)Ketone → OximeDisappearance of ketone C=O signal in ¹³C NMR; appearance of C=N signal and a new OH proton in ¹H NMR.
Hydrazone FormationHydrazine (N₂H₄)Ketone → HydrazoneDisappearance of ketone C=O signal; appearance of C=N and N-H signals in NMR and IR spectra.
Nitrile HydrolysisH₃O⁺ or OH⁻Nitrile → Carboxylic AcidDisappearance of nitrile (C≡N) stretch (~2200 cm⁻¹) in IR; appearance of broad O-H and new C=O stretches.

Isotopic Labeling Approaches for Mechanistic Insights and Quantitative Studies

Isotopic labeling is a powerful technique where one or more atoms in a molecule are replaced with their isotope. wikipedia.org This "label" allows chemists to track the molecule through complex reaction pathways or biological systems without altering its chemical reactivity. Stable isotopes such as Deuterium (B1214612) (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) are commonly used. scripps.edumedchemexpress.com

For this compound, isotopic labeling can be employed for several purposes:

Mechanistic Elucidation: By placing a ¹³C label on the nitrile carbon or the carbonyl carbon, researchers can follow the fate of these specific atoms during a chemical reaction using ¹³C NMR or mass spectrometry. This provides definitive evidence for proposed reaction mechanisms, such as in cyclization or rearrangement reactions.

Quantitative Analysis: A deuterated version of the compound can serve as an ideal internal standard for quantitative mass spectrometry assays. nih.gov Since the deuterated standard has a slightly higher mass but nearly identical chemical properties and chromatographic retention time, it allows for precise quantification of the unlabeled compound in complex mixtures like biological fluids. medchemexpress.com

Spectroscopic Assignment: Incorporating deuterium at specific positions can help assign signals in ¹H NMR spectra through the disappearance of the corresponding proton signal.

The synthesis of an isotopically labeled version of this compound would involve using labeled starting materials, for example, 4-iodoacetophenone synthesized with a ¹³C-labeled carbonyl group or using a labeled source for the nitrile group.

Table 2: Isotopic Labeling Strategies and Applications
IsotopePosition of LabelPrimary ApplicationAnalytical Technique
¹³CNitrile Carbon (C≡N)Tracking the nitrile group in cyclization reactions.¹³C NMR, Mass Spectrometry
¹³CCarbonyl Carbon (C=O)Following the carbonyl group during rearrangements or reductions.¹³C NMR, Mass Spectrometry
²H (Deuterium)Aromatic RingInternal standard for quantitative analysis.Mass Spectrometry (LC-MS)
¹⁵NNitrile Nitrogen (C≡N)Studying reactions involving the nitrogen atom, such as heterocycle formation.¹⁵N NMR, Mass Spectrometry

Formation of Highly Reactive Intermediates for Subsequent Functionalization

Reactive intermediates are short-lived, high-energy molecules that are generated during a chemical reaction and quickly convert into a more stable product. researchgate.netbeilstein-journals.org The structure of this compound is well-suited to form several types of reactive intermediates, making it a versatile building block for synthesizing more complex molecules, particularly heterocycles. openmedicinalchemistryjournal.comscielo.org.za

Key Reactive Intermediates and Subsequent Reactions:

Enolate Anion: The presence of two electron-withdrawing groups (carbonyl and nitrile) makes the protons on the central carbon (the α-carbon) acidic. Treatment with a base readily removes a proton to form a resonance-stabilized enolate anion. This nucleophilic intermediate can then react with various electrophiles in reactions such as:

Alkylation: Reaction with alkyl halides to add new carbon chains.

Acylation: Reaction with acyl chlorides or anhydrides to introduce another acyl group.

Hydrazone Intermediate: In the synthesis of pyridazine (B1198779) heterocycles, the compound first reacts with hydrazine hydrate (B1144303) to form a hydrazone intermediate. scielo.org.za This intermediate then undergoes an intramolecular cyclization by the attack of the terminal amino group onto the nitrile, followed by tautomerization to yield the stable aromatic pyridazine ring. This pathway is a common strategy for building nitrogen-containing heterocyclic systems. rsc.org

Organometallic Intermediates: The carbon-iodine bond on the phenyl ring is a key site for forming organometallic intermediates through reactions like palladium-catalyzed cross-coupling. In a Suzuki coupling, for instance, an organopalladium intermediate is formed which then reacts with a boronic acid to create a new carbon-carbon bond, linking the phenyl ring to another organic group.

The controlled generation of these intermediates from this compound opens up a vast number of possibilities for creating novel and complex molecular architectures. nih.gov

Table 3: Reactive Intermediates and Their Synthetic Utility
Reactive IntermediateMethod of GenerationSubsequent FunctionalizationProduct Class
Enolate AnionTreatment with a base (e.g., NaH, EtO⁻)Reaction with electrophiles (e.g., alkyl halides)α-Substituted β-ketonitriles
HydrazoneReaction with hydrazine (N₂H₄)Intramolecular cyclizationPyridazine derivatives scielo.org.za
Organopalladium SpeciesOxidative addition with a Pd(0) catalystCross-coupling with boronic acids (Suzuki), alkynes (Sonogashira), or alkenes (Heck)Biaryls, aryl-alkynes, aryl-alkenes

Future Perspectives in Research on 3 4 Iodophenyl 3 Oxopropanenitrile

Exploration of Novel Catalytic Transformations and Methodologies

The unique structure of 3-(4-Iodophenyl)-3-oxopropanenitrile, featuring a ketone, a nitrile, and an aryl iodide, makes it an ideal substrate for exploring a variety of novel catalytic transformations. Future research will likely focus on leveraging these functional groups to build molecular complexity and synthesize novel derivatives.

The β-ketonitrile moiety is a versatile precursor for various synthetically valuable compounds. acs.org One promising avenue is the development of catalytic tandem reactions. For instance, a single ruthenium(II) catalyst has been shown to promote a one-pot hydration of a β-ketonitrile to a β-ketoamide, followed by a transfer hydrogenation of the carbonyl group to yield a β-hydroxyamide. acs.org Applying such methodologies to this compound could provide efficient access to a new class of iodinated building blocks. Another area of exploration is biocatalysis. The asymmetric reduction of β-ketonitriles to chiral β-hydroxy nitriles has been achieved with high enantioselectivity using recombinant carbonyl reductases. acs.orgorganic-chemistry.org These chiral products can be further converted to optically pure β-hydroxy carboxylic acids via nitrilase-catalyzed hydrolysis. organic-chemistry.org Applying these enzymatic methods to this compound would enable the synthesis of valuable chiral intermediates for pharmaceuticals.

The aryl iodide group is a cornerstone of transition-metal-catalyzed cross-coupling reactions. This functionality allows for the introduction of a wide range of substituents onto the phenyl ring. Future research could explore reactions such as:

Suzuki Coupling: Reaction with various boronic acids to introduce new aryl or alkyl groups.

Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes to create carbon-carbon triple bonds.

Heck Coupling: Reaction with alkenes to form substituted styrenyl derivatives.

Buchwald-Hartwig Amination: Introduction of nitrogen-based functional groups.

Furthermore, palladium-catalyzed methods for the synthesis of β-ketonitriles themselves are advancing, involving the addition of organoboron reagents to dinitriles. organic-chemistry.org The reverse of this, using the nitrile group of this compound as a director for C-H activation or other transformations on the phenyl ring, represents another innovative research direction.

Potential Catalytic Transformations for this compound

Functional Group TargetedReaction TypePotential Product ClassCatalyst TypeReference
β-KetonitrileHydration / Transfer Hydrogenationβ-HydroxyamidesRuthenium(II) Complex acs.org
β-KetonitrileAsymmetric ReductionChiral β-Hydroxy NitrilesRecombinant Carbonyl Reductase (Biocatalyst) acs.orgorganic-chemistry.org
Aryl IodideSuzuki CouplingBi-aryl/Alkyl-aryl OxopropanenitrilesPalladium organic-chemistry.org
Aryl IodideSonogashira CouplingAlkynyl-aryl OxopropanenitrilesPalladium/Copper-
Aryl IodideBuchwald-Hartwig AminationAmino-aryl OxopropanenitrilesPalladium-

Expansion of Applications in Radiopharmaceutical Chemistry

The presence of an iodine atom on the phenyl ring makes this compound an exceptionally promising precursor for radiopharmaceuticals. nih.gov Iodine possesses several medically relevant radioisotopes, allowing a single chemical scaffold to be used for different applications in nuclear medicine. researchgate.net

Diagnostic Imaging (SPECT/PET): The compound can be radiolabeled with gamma-emitting Iodine-123 (¹²³I) for Single Photon Emission Computed Tomography (SPECT) or positron-emitting Iodine-124 (¹²⁴I) for Positron Emission Tomography (PET). researchgate.netmdpi.com The synthesis would involve isotopic exchange reactions, where the stable ¹²⁷I atom on the precursor molecule is swapped with a radioactive isotope. researchgate.net This is a well-established and efficient method for radioiodination. nih.gov If the molecule or its analogs show affinity for specific biological targets (e.g., enzymes or receptors overexpressed in tumors), these radiotracers could enable non-invasive visualization of disease states.

Targeted Radionuclide Therapy: Iodine-131 (¹³¹I) is a beta-particle emitter widely used in cancer therapy, most notably for thyroid cancer. nih.govmdpi.com By labeling a derivative of this compound that selectively accumulates in tumor tissue, ¹³¹I could deliver a cytotoxic radiation dose directly to cancer cells, minimizing damage to surrounding healthy tissue. mdpi.com

Preclinical Development: Iodine-125 (¹²⁵I) is a long-lived, low-energy gamma emitter ideal for in vitro assays and preclinical biodistribution studies to evaluate the potential of new drug candidates. mdpi.com

Future research will focus on synthesizing analogs of this compound (as discussed in section 6.3) and evaluating their biological target affinity. Once a lead compound is identified, it can be readily converted into its radiolabeled version using the existing aryl iodide as a chemical handle for radioisotope exchange. This "theranostic" approach, where a compound can be used for both diagnosis and therapy by simply changing the iodine isotope, is a major goal in modern radiopharmaceutical development. mdpi.com

Targeted Synthesis of Analogs for Therapeutic and Diagnostic Advancement

The this compound scaffold is ripe for modification to create novel analogs with tailored therapeutic or diagnostic properties. Derivatives of β-oxopropanenitriles have been investigated for a range of biological activities, including as potential anti-cancer agents. nih.gov Future synthetic efforts will likely proceed in a targeted manner to optimize bioactivity, selectivity, and pharmacokinetic properties.

Key modification strategies include:

Modification at the Aryl Iodide Position: Using the cross-coupling reactions described in section 6.1, the iodide can be replaced with a diverse library of chemical groups to probe the structure-activity relationship (SAR). For example, introducing hydrogen bond donors/acceptors or lipophilic/hydrophilic groups could modulate binding affinity to a specific protein target.

Substitution on the Phenyl Ring: Introducing other substituents (e.g., fluoro, chloro, methyl, methoxy (B1213986) groups) onto the aromatic ring can fine-tune the electronic and steric properties of the molecule, influencing its binding mode and metabolic stability.

Transformation of the β-Ketonitrile Moiety: The ketone and nitrile groups are reactive handles for constructing new heterocyclic systems. For example, β-oxoalkanonitriles can react with hydrazine (B178648) or hydroxylamine (B1172632) to form substituted aminopyrazoles and aminoisoxazoles, respectively. nih.gov These new heterocyclic analogs may possess entirely different biological activities compared to the parent compound.

The ultimate goal is to design and synthesize analogs that can act as inhibitors of specific enzymes, modulators of protein-protein interactions, or probes for biological imaging. For example, if a particular analog shows inhibitory activity against a cancer-related kinase, further optimization could lead to a new therapeutic candidate.

Integration with Automated Synthesis and High-Throughput Screening Platforms

The future of discovering novel applications for this compound and its derivatives is intrinsically linked to modern automation and screening technologies. These platforms can dramatically accelerate the cycle of drug design, synthesis, and testing.

Automated Synthesis: The generation of large libraries of analogs, as proposed in section 6.3, is often a bottleneck in discovery research. Automated synthesis platforms, including flow chemistry systems, offer a solution. youtube.com Flow chemistry, in particular, allows for rapid, reproducible, and safe synthesis of compounds, often under conditions not accessible in traditional batch chemistry. rsc.org A potential workflow would involve using the aryl iodide of this compound as a common anchor point. An automated system could then perform a series of parallel cross-coupling reactions, each with a different building block, to rapidly generate a library of hundreds of distinct analogs. youtube.com

High-Throughput Screening (HTS): Once a library of analogs is synthesized, HTS platforms can be used to rapidly evaluate their biological activity. rsc.org For instance, if the goal is to find an inhibitor of a particular enzyme, an HTS assay can test thousands of compounds per day. Specific HTS methods have been developed for nitrile-hydrolyzing enzymes, which could be adapted to screen for inhibitors or novel substrates within the synthesized library. researchgate.netnih.gov Colorimetric assays, where a color change indicates enzyme activity, are particularly well-suited for HTS. nih.gov

The integration of these technologies creates a powerful closed-loop discovery engine:

Design: A virtual library of potential analogs is designed.

Automated Synthesis: The library is synthesized using automated flow or parallel chemistry.

HTS: The library is screened for a desired biological activity.

Analyze & Iterate: The results from the HTS inform the design of the next generation of analogs, which are then synthesized and tested.

This iterative process, powered by automation, will enable researchers to efficiently navigate the vast chemical space around the this compound scaffold to unlock its full therapeutic and diagnostic potential.

Q & A

Basic Research Question

  • FT-IR/Raman : Confirm nitrile (C≡N, ~2200 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) functional groups .
  • NMR : 1^1H NMR shows aromatic protons (δ 7.5–8.2 ppm) and α-proton to ketone (δ 4.8–5.2 ppm). 13^{13}C NMR confirms the nitrile carbon (δ ~115 ppm) .
  • X-ray crystallography : Resolves torsional angles and crystal packing. For example, derivatives like 2-(3-methylbenzofuran-2-carbonyl)-3,3-bis(methylthio)acrylonitrile exhibit planar geometry with intermolecular π-π stacking .

What computational methods are effective in predicting the reactivity of this compound in multicomponent reactions?

Advanced Research Question

  • DFT simulations (B3LYP/6-311G++(2df,2p)) model reaction pathways, such as methanolysis of intermediates. Fukui indices identify nucleophilic/electrophilic sites .
  • Molecular docking : Predicts binding affinities for drug design applications. For example, derivatives show potential as JAK1 inhibitors (docking scores < -8.0 kcal/mol) .

How does the iodine substituent influence the electronic properties and reactivity of this compound compared to halogen analogs?

Advanced Research Question

  • Electron-withdrawing effects : The 4-iodo group increases electrophilicity at the α-carbon (vs. chloro or nitro analogs), enhancing nucleophilic attack in cyclocondensation reactions.
  • Steric effects : Iodine’s larger atomic radius reduces rotational freedom in aryl-ketone moieties, affecting crystal packing .
  • Comparative studies : 3-(4-Chlorophenyl)-3-oxopropanenitrile exhibits lower thermal stability (ΔT ~10°C) than the iodo derivative .

What strategies mitigate side reactions during the synthesis of heterocyclic derivatives from this compound?

Advanced Research Question

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield reactive nitrile groups during multicomponent reactions .
  • Stepwise synthesis : Isolate intermediates (e.g., dithiolane adducts) before cyclization to avoid polymerization .
  • pH control : Maintain basic conditions (pH 9–10) to deprotonate α-hydrogens and accelerate Knoevenagel steps .

How can HPLC and mass spectrometry validate the purity of this compound in complex matrices?

Basic Research Question

  • HPLC : C18 column (mobile phase: acetonitrile/water, 70:30); retention time ~6.2 min .
  • ESI-MS : [M+H]⁺ peak at m/z 285.94 (calculated: 285.95) .
  • Limit of detection (LOD) : 0.1 µg/mL via UV-Vis (λ = 254 nm) .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

  • Catalyst recovery : Ionic liquid catalysts require efficient phase separation to minimize loss .
  • Iodine handling : Use inert atmospheres (N₂/Ar) to prevent oxidative degradation.
  • Cost analysis : 4-Iodobenzaldehyde accounts for ~60% of raw material costs; alternatives like Suzuki coupling may reduce expenses .

How do solvent polarity and temperature affect the tautomeric equilibrium of this compound?

Advanced Research Question

  • Keto-enol tautomerism : In polar solvents (DMSO), enol form predominates (80% at 25°C), stabilized by hydrogen bonding.
  • Thermodynamic studies : ΔG for tautomerization is -2.3 kJ/mol in ethanol, favoring keto form at higher temperatures (>50°C) .

What role does this compound play in the synthesis of spirocyclic and fused heterocycles?

Advanced Research Question

  • Spirocyclization : Reacts with hydrazine hydrate to form pyrazolo[1,2-b]phthalazine-5,10-diones (yield: 70–90%) via tandem Knoevenagel-cyclocondensation .
  • Fused rings : With CS₂ and CH₃I, forms bis(methylthio)acrylonitrile derivatives, validated by X-ray crystallography .

How can molecular dynamics simulations improve the design of this compound-based inhibitors?

Advanced Research Question

  • Binding mode prediction : Simulations (AMBER/CHARMM) identify key residues (e.g., Lys123 in JAK1) for hydrogen bonding .
  • Solvent accessibility : MD trajectories reveal hydrophobic pockets accommodating the iodophenyl group, enhancing target affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.